molecular formula C9H11ClN2O2 B1394327 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine CAS No. 1216402-53-7

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

Cat. No. B1394327
CAS RN: 1216402-53-7
M. Wt: 214.65 g/mol
InChI Key: QXDLKLFGVNQFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine” is 1S/C9H11ClN2O/c10-9-11-5-4-7(12-9)8-3-1-2-6-13-8/h4-5,8H,1-3,6H2 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine”, focusing on unique applications across different fields:

Medicinal Chemistry

This compound is used in the synthesis of potential histone deacetylase (HDAC) inhibitors , which are important in the study of epigenetics and have implications in cancer treatment. It may also be used to improve the detection of single-strand breaks (SSBs) in DNA, which is crucial for understanding DNA damage and repair mechanisms .

Organic Synthesis

“2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine” serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of various sulfonamido-tetrahydropyran derivatives, which can be further utilized to develop new chemical entities with potential biological activities .

Material Science

In material science, this compound’s structure enables investigations into new materials with potential applications in advanced battery science and technology. It could play a role in developing new electrolytes or electrode materials for better energy storage solutions .

properties

IUPAC Name

2-chloro-4-(oxan-4-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDLKLFGVNQFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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